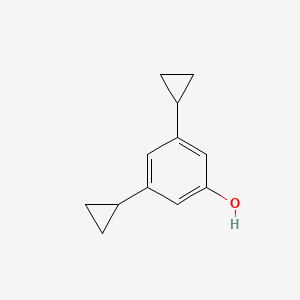

3,5-Dicyclopropylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3,5-dicyclopropylphenol |

InChI |

InChI=1S/C12H14O/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9,13H,1-4H2 |

InChI Key |

SOKSCYJGQFCDFY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)O)C3CC3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dicyclopropylphenol and Its Analogues

Established Synthetic Routes to 3,5-Dicyclopropylphenol

Established synthetic routes for molecules of similar complexity often involve either the construction of the substituted aromatic ring from acyclic precursors or the modification of a pre-existing phenolic scaffold. Two primary approaches can be proposed for the synthesis of this compound: palladium-catalyzed cross-coupling reactions and multi-step conventional organic synthesis pathways.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon bonds, and this approach could be applied to the synthesis of this compound. A feasible strategy would involve the use of a di-halo-phenol as a scaffold, followed by the introduction of the cyclopropyl (B3062369) groups via a suitable cross-coupling partner.

A hypothetical palladium-catalyzed synthesis could start from 3,5-dibromophenol (B1293799). This starting material is commercially available and provides two reactive sites for the introduction of the cyclopropyl moieties. The key transformation would be a double Suzuki-Miyaura or a similar cross-coupling reaction using a cyclopropylboron reagent, such as cyclopropylboronic acid or its esters.

Hypothetical Reaction Scheme:

In this proposed scheme, 3,5-dibromophenol is coupled with a cyclopropylboronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a suitable base (e.g., K₂CO₃ or Cs₂CO₃), and an appropriate solvent system (e.g., toluene/water or dioxane/water).

The success of this approach would depend on optimizing the reaction conditions to achieve double cyclopropylation in good yield while avoiding side reactions such as hydrodehalogenation or catalyst deactivation. The choice of palladium catalyst and ligands is crucial for the efficiency of the C-C bond formation. nih.gov

Table 1: Potential Palladium Catalysts and Ligands for Cyclopropylation

| Catalyst/Precursor | Ligand | Potential Advantages |

| Pd(PPh₃)₄ | Triphenylphosphine | Commercially available, well-established for Suzuki couplings. |

| PdCl₂(dppf) | dppf | Often effective for challenging cross-coupling reactions. |

| Pd(OAc)₂ | SPhos or XPhos | Buchwald ligands, known for high activity in C-C bond formation. |

This approach offers a convergent and potentially efficient route to the target molecule, leveraging the well-developed field of palladium catalysis.

A multi-step conventional organic synthesis provides an alternative, albeit potentially longer, route to this compound. This approach would involve the construction of the 3,5-disubstituted phenol (B47542) from simpler, acyclic precursors. One plausible strategy is based on a Robinson annulation reaction to form a cyclohexenone intermediate, which can then be aromatized to the phenol. nih.govfigshare.com

A potential multi-step synthesis could commence with the reaction of an α,β-unsaturated ketone with an active methylene (B1212753) compound to construct the six-membered ring. For instance, a dicyclopropyl-substituted diketone could be cyclized to form a cyclohexenone ring, which upon aromatization would yield the desired phenol.

Another conventional approach could be analogous to the synthesis of other 3,5-dialkylphenols. For example, the synthesis of 3,5-dimethylphenol (B42653) can be achieved through a three-step process starting from xylene. A similar logic could be applied, where a precursor with the desired cyclopropyl groups is utilized. However, the synthesis of the necessary precursors containing cyclopropyl groups might itself be a multi-step process.

A more direct, albeit challenging, conventional approach would be the Friedel-Crafts acylation of a suitably protected phenol with cyclopropanecarbonyl chloride, followed by reduction of the resulting ketones. However, controlling the regioselectivity to achieve exclusive 3,5-disubstitution would be a significant challenge due to the ortho- and para-directing nature of the hydroxyl group.

Development of Novel and Efficient Synthetic Strategies

The development of novel and efficient synthetic strategies for complex molecules like this compound is driven by the need for more sustainable and selective chemical processes. This includes the application of green chemistry principles and the development of advanced functionalization techniques.

Applying green chemistry principles to the synthesis of this compound would focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. pharmafeatures.comsolubilityofthings.comchemistryjournals.net In the context of the proposed palladium-catalyzed route, this could involve:

Catalyst Optimization: Developing highly active catalysts that can be used in very low concentrations and are recyclable.

Solvent Selection: Utilizing greener solvents such as water, ethanol, or supercritical CO₂ where possible, or minimizing solvent use altogether. pnas.org

Atom Economy: Designing the synthesis to maximize the incorporation of all starting material atoms into the final product. The proposed cross-coupling reaction, in principle, has good atom economy.

Table 2: Application of Green Chemistry Principles to a Hypothetical Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

| Prevention | Designing a convergent synthesis to minimize the number of steps and potential for waste generation. |

| Atom Economy | Utilizing addition and cross-coupling reactions that maximize the incorporation of starting materials. |

| Less Hazardous Chemical Syntheses | Replacing toxic solvents and reagents with safer alternatives. |

| Catalysis | Employing highly efficient and recyclable catalysts for cross-coupling and other transformations. solubilityofthings.com |

The synthesis of this compound inherently requires high regioselectivity to achieve the desired substitution pattern. Advanced methods for the regioselective functionalization of aromatic compounds could offer more direct routes. For instance, directed ortho-metalation followed by functionalization is a powerful technique, although it is not directly applicable for meta-substitution. However, understanding the directing effects of substituents is crucial for any multi-step synthesis involving electrophilic aromatic substitution on a phenol or its precursor. thieme.deacs.org

The synthesis of the cyclopropyl groups themselves can be subject to stereoselectivity. While the cyclopropyl groups in this compound are not chiral at their point of attachment to the phenyl ring, the synthesis of substituted cyclopropanes often involves stereoselective methods. Efficient and stereoselective methods for the synthesis of cyclopropyl alcohols and other functionalized cyclopropanes are well-documented and could be employed in the synthesis of more complex analogues. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described for this compound can be adapted to produce a variety of structural analogues and derivatives. By varying the starting materials and reagents, a library of related compounds could be generated.

For example, starting with different di-halo-phenols (e.g., 3,5-dichlorophenol (B58162) or 3,5-diiodophenol) could provide alternative substrates for the palladium-catalyzed cyclopropylation. Furthermore, using substituted cyclopropylboronic acids would allow for the introduction of functionalized cyclopropyl groups.

The synthesis of analogues with different substitution patterns on the phenol ring could be achieved by employing different starting phenols or by developing regioselective C-H functionalization strategies. For instance, a mono-cyclopropyl phenol could be synthesized and then a second, different substituent could be introduced at the 3- or 5-position.

Derivatives of this compound can be prepared by chemical modification of the phenolic hydroxyl group. Standard reactions such as etherification, esterification, or conversion to a triflate for further cross-coupling reactions would provide access to a wide range of derivatives with potentially different physical, chemical, and biological properties.

Table 3: Potential Structural Analogues and Derivatives of this compound

| Analogue/Derivative Type | Synthetic Approach | Potential Starting Materials |

| Positional Isomers | Modification of the synthetic route to favor different regioselectivity. | Isomeric di-halo-phenols. |

| Substituted Cyclopropyl Groups | Use of substituted cyclopropylboronic acids in cross-coupling. | 1-Methylcyclopropylboronic acid, 2-phenylcyclopropylboronic acid. |

| Phenolic Derivatives | Functionalization of the hydroxyl group. | This compound, alkyl halides, acyl chlorides. |

| Analogues with Different Ring Substituents | Introduction of other functional groups via orthogonal synthetic steps. | 3-Bromo-5-cyclopropylphenol, various coupling partners. |

The development of synthetic routes to this compound and its analogues is a challenging yet feasible task in organic synthesis. By leveraging both established and modern synthetic methods, and by applying the principles of green and sustainable chemistry, these unique molecular architectures can be accessed for further study and application.

Modification of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group is a prime site for chemical modification due to its reactivity. Etherification and esterification are common strategies to transform this functional group, altering the compound's polarity, solubility, and hydrogen bonding capabilities.

Etherification: This process involves converting the hydroxyl group (-OH) into an ether linkage (-OR). A widely used method is the Williamson ether synthesis, where the phenol is first deprotonated with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide.

General Etherification Reaction

Ar-OH + Base → Ar-O⁻

Ar-O⁻ + R-X → Ar-O-R + X⁻

Esterification: The synthesis of phenyl esters from this compound can be achieved through several established methods. A common approach is the reaction of the phenol with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride (B1165640), often in the presence of a catalyst. jocpr.com The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic method. jocpr.com Alternatively, using more reactive acyl chlorides with a base catalyst, like pyridine, can provide a high yield of the desired ester under milder conditions. Dicyclohexylcarbodiimide (DCC) is another reagent used to facilitate esterification, particularly in cases where the reaction conditions need to be gentle. jocpr.com

| Method | Reagents | General Conditions | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Carboxylic Acid (R-COOH), Strong Acid Catalyst (e.g., H₂SO₄) | Typically requires heat and removal of water to drive equilibrium. | jocpr.com |

| Acyl Chloride Method | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Often performed at or below room temperature. Generally high yielding. | organic-chemistry.org |

| Acid Anhydride Method | Acid Anhydride ((RCO)₂O), Acid or Base Catalyst | Conditions vary depending on the anhydride's reactivity. | organic-chemistry.org |

| DCC Coupling | Carboxylic Acid (R-COOH), DCC, DMAP (catalyst) | Mild conditions, suitable for sensitive substrates. | jocpr.com |

Substitution on the Aromatic Ring

Further functionalization of the this compound scaffold can be achieved via electrophilic aromatic substitution (EAS). The positions of new substituents are dictated by the directing effects of the existing groups on the benzene (B151609) ring: the hydroxyl group and the two cyclopropyl groups.

The hydroxyl group is a powerful activating group and an ortho, para-director. libretexts.org The cyclopropyl groups are also activating, ortho, para-directing substituents. In this compound, the directing effects of these groups are cooperative, strongly activating the positions ortho and para to the hydroxyl group (positions 2, 4, and 6). This reinforcement makes these sites highly susceptible to electrophilic attack.

| Reaction | Typical Reagents | Potential Product(s) | Reference |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group (-NO₂) at the 2, 4, or 6 positions. | pressbooks.pub |

| Halogenation (Bromination) | Br₂ / FeBr₃ (or Br₂ in a polar solvent) | Introduction of a bromine atom (-Br) at the 2, 4, or 6 positions. Phenols are often reactive enough to be halogenated without a Lewis acid catalyst. msu.edu | msu.eduyoutube.com |

| Halogenation (Chlorination) | Cl₂ / AlCl₃ | Introduction of a chlorine atom (-Cl) at the 2, 4, or 6 positions. | pressbooks.pub |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | Introduction of a sulfonic acid group (-SO₃H) at the 2, 4, or 6 positions. This reaction is often reversible. pressbooks.pub | pressbooks.pub |

| Friedel-Crafts Acylation | Acyl Chloride (RCOCl) / AlCl₃ | Introduction of an acyl group (-COR) at the 2, 4, or 6 positions. | youtube.com |

Due to the high activation of the ring, controlling the extent of substitution (e.g., achieving mono-substitution versus di- or tri-substitution) can be a synthetic challenge. msu.edu Reaction conditions such as temperature, reaction time, and stoichiometry of reagents must be carefully controlled.

Diversification of the Cyclopropyl Moieties

The cyclopropyl groups are generally stable due to their sigma bond character. However, their high ring strain (approximately 27 kcal/mol) allows them to undergo unique chemical transformations, particularly ring-opening reactions, under specific conditions. nih.gov These reactions provide a pathway to introduce new functional groups and significantly alter the molecular skeleton.

The reactivity of a cyclopropane (B1198618) ring is greatly influenced by its substituents. nih.gov Cyclopropanes bearing electron-donating or electron-accepting groups can act as electrophiles or participate in radical reactions. nih.govsnnu.edu.cn

Potential Diversification Strategies:

Radical Ring-Opening: In the presence of a radical initiator, the cyclopropane ring can open to form a more stable radical intermediate. This intermediate can then be trapped by a radical acceptor, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. nih.gov For example, oxidative radical ring-opening reactions can be initiated by photoredox catalysis. nih.gov

Catalytic Ring-Opening: Transition metal catalysts can facilitate the ring-opening of cyclopropanes. These reactions often proceed through the formation of a metallacyclobutane intermediate, which can then undergo further transformations like reductive elimination or beta-hydride elimination to yield a variety of products. acs.org

Electrophilic Ring-Opening: In the presence of strong acids or electrophiles, the C-C bonds of the cyclopropyl ring can be cleaved to form a carbocation intermediate, which can then be attacked by a nucleophile. youtube.com

These transformations offer a route to convert the dicyclopropylphenol scaffold into analogues with linear or more complex alkyl chains, potentially incorporating new functional groups at the termini.

Chemical Reactivity and Transformation Studies of 3,5 Dicyclopropylphenol

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The electron-rich nature of the phenol (B47542) ring, enhanced by the activating hydroxyl group, makes it highly susceptible to electrophilic aromatic substitution (EAS). byjus.compressbooks.pub The primary sites for substitution are the positions ortho and para to the hydroxyl group. In 3,5-dicyclopropylphenol, the para position (C4) and the two equivalent ortho positions (C2 and C6) are available for attack.

Halogenation, Nitration, and Sulfonation

Halogenation: Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com For instance, treatment of phenol with bromine water readily yields 2,4,6-tribromophenol. byjus.com While specific studies on the halogenation of this compound are not extensively detailed in the reviewed literature, the general principles of electrophilic halogenation of phenols apply. byjus.comlibretexts.org The reaction with halogens like chlorine or bromine would be expected to substitute at the ortho and para positions. libretexts.org The use of reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can also be employed for more controlled monohalogenation. buketov.edu.kz

Nitration: Nitration introduces a nitro group (-NO2) onto the aromatic ring. rsc.org Phenols are sensitive to typical nitrating conditions (a mixture of nitric and sulfuric acid) which can cause oxidation. numberanalytics.com Therefore, milder conditions are often used. For 3-methyl-1,5-diphenylpyrazole, nitration with one mole of nitric acid in sulfuric acid at 0°C results in substitution on a phenyl ring. rsc.org Given the activating nature of the hydroxyl and cyclopropyl (B3062369) groups, this compound would be expected to undergo nitration readily, primarily at the ortho and para positions.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H). ajgreenchem.com This reaction is typically carried out using concentrated or fuming sulfuric acid. libretexts.org The sulfonation of deactivated naphthalene (B1677914) derivatives with sulfur trioxide has been shown to yield a mixture of isomers. sioc-journal.cn For activated rings like this compound, the reaction is expected to proceed under milder conditions, yielding sulfonic acid derivatives at the positions activated by the hydroxyl group. The degree of sulfonation can be influenced by reaction time and the strength of the sulfonating agent. nih.gov

| Reaction Type | Typical Reagents | Expected Product Positions | General Reactivity Notes |

|---|---|---|---|

| Halogenation | Br₂, Cl₂, NBS, NCS | Ortho (C2, C6), Para (C4) | High reactivity; may not require a Lewis acid catalyst. byjus.comlibretexts.org |

| Nitration | Dilute HNO₃; HNO₃/H₂SO₄ (mild conditions) | Ortho (C2, C6), Para (C4) | Ring is highly activated; risk of oxidation with strong nitrating agents. numberanalytics.com |

| Sulfonation | Conc. H₂SO₄, SO₃ | Ortho (C2, C6), Para (C4) | Reaction is typically reversible and sensitive to temperature. ajgreenchem.com |

Friedel-Crafts Type Reactions

The Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are fundamental for forming carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). mt.com A significant drawback is the potential for carbocation rearrangements and polyalkylation, as the product is often more reactive than the starting material. libretexts.org For this compound, the hydroxyl group's high activation could lead to complex mixtures and potential side reactions under standard Friedel-Crafts conditions.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. sigmaaldrich.com A key advantage over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. mt.comlibretexts.org The acylium ion electrophile is also not prone to rearrangement. mt.com Acylation of this compound would be expected to occur regioselectively at the less sterically hindered para position (C4), or possibly at the ortho positions (C2, C6), to yield the corresponding hydroxyaryl ketone.

| Reaction | Reagents | Typical Catalyst | Key Characteristics |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | AlCl₃, FeCl₃ | Prone to carbocation rearrangement and polyalkylation. libretexts.org |

| Acylation | Acyl Halide (RCOX), Anhydride ((RCO)₂O) | AlCl₃ | Product is deactivated, preventing multiple substitutions; no rearrangements. sigmaaldrich.com |

Reactions Involving the Cyclopropyl Groups

The strained three-membered ring of cyclopropane (B1198618) endows it with unique reactivity, often behaving similarly to a double bond. hyphadiscovery.com These groups can undergo ring-opening reactions under various conditions. beilstein-journals.org

Ring-Opening Reactions and Rearrangements

Cyclopropyl groups can be opened by electrophiles, often catalyzed by acids or transition metals. rsc.orgpku.edu.cn The high ring strain (approximately 27 kcal/mol) makes them susceptible to reactions that relieve this strain. masterorganicchemistry.com For arylcyclopropanes, the reaction pathway can involve cleavage of the bond adjacent to the aromatic ring. The specific products depend heavily on the reagents and reaction conditions. For example, acid-catalyzed ring-opening with nucleophiles like alcohols can lead to the formation of functionalized propane (B168953) chains. beilstein-journals.org While direct studies on this compound are scarce, the general reactivity of cyclopropylarenes suggests that under acidic or certain catalytic conditions, the cyclopropyl rings could be opened. unl.ptnih.gov

Cyclopropanation and Spiro-Annulation Strategies

While this compound already contains cyclopropyl groups, further reactions at other sites on the molecule could lead to more complex structures. Spiro-annulation involves the formation of a new ring that shares a single atom with the existing ring. While no literature was found detailing such reactions on this compound itself, this type of transformation is a known strategy in organic synthesis for building complex polycyclic systems.

Oxidation and Reduction Chemistry

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Oxidants can convert phenols into quinones or lead to oxidative coupling products. A patent describes the use of cerium(IV) ammonium (B1175870) nitrate (B79036) as an oxidant for a related substrate, suggesting that the phenolic ring of this compound could be oxidized under similar conditions. google.com The cyclopropyl groups themselves are generally resistant to oxidation due to the high C-H bond dissociation energy, a property utilized in medicinal chemistry to improve metabolic stability. hyphadiscovery.com

Reduction: The aromatic ring of phenol can be reduced to a cyclohexanol (B46403) ring under catalytic hydrogenation (e.g., using H₂ over a rhodium or ruthenium catalyst), though this often requires high pressure and temperature. The cyclopropyl groups are generally stable to these conditions. A patent mentions a reduction reaction with a metal hydride, although the specific transformation on a dicyclopropyl-substituted compound was not detailed. google.com

Oxidative Coupling and Polymerization (as a scaffold precursor)

Oxidative coupling reactions represent a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cn In the context of phenols, these reactions can lead to the formation of biphenolic structures or more complex polymeric materials. nih.gov The reactivity of a phenol in an oxidative coupling reaction is influenced by the substitution pattern on the aromatic ring. For this compound, the presence of substituents at the meta positions directs coupling to the ortho and para positions.

While specific studies on the oxidative coupling and polymerization of this compound are not extensively detailed in the provided results, the general principles of phenol oxidative coupling can be applied. Transition metal catalysts are often employed to facilitate these reactions. sioc-journal.cn For instance, molybdenum pentachloride (MoCl₅) has been shown to be an effective reagent for the oxidative coupling of electron-rich aryl moieties. uni-mainz.de Such reactions proceed via a single electron transfer (SET) mechanism, initiating the coupling process. uni-mainz.de The formation of various cyclic architectures and spiro-cyclic derivatives has been observed with other phenolic substrates, suggesting that this compound could serve as a precursor to complex molecular scaffolds under similar conditions. uni-mainz.de

The polymerization of phenolic compounds can be achieved through oxidative coupling, leading to the formation of polyphenylene oxide (PPO) or related polymers. These reactions often utilize catalysts like copper complexes. The resulting polymers' properties are highly dependent on the structure of the starting phenol. While the direct polymerization of this compound is not explicitly described, studies on similar phenolic monomers indicate that it could potentially form polymers with unique thermal and mechanical properties due to the rigid and bulky cyclopropyl groups. The polymerization of cyclic nucleotides like 3',5' cyclic GMP has been studied as a model for the formation of oligonucleotides, highlighting the potential for complex polymer formation from cyclic precursors, although this is a different class of compound. nih.govmdpi.comnih.govresearchgate.net

Selective Reduction of Aromatic Ring or Substituents

The selective reduction of a molecule with multiple reducible functional groups is a common challenge in organic synthesis. In the case of this compound, this involves the potential reduction of the aromatic ring or the cyclopropyl substituents.

The reduction of an aromatic ring typically requires harsh conditions, such as high-pressure hydrogenation with catalysts like rhodium on carbon or ruthenium. Birch reduction, which uses an alkali metal in liquid ammonia (B1221849) with an alcohol, is another common method for the partial reduction of aromatic rings. The specific conditions would determine the extent of reduction.

Conversely, the cyclopropyl groups are generally stable to many reducing agents but can be cleaved under certain hydrogenolysis conditions, often requiring a palladium or platinum catalyst and hydrogen gas. The reaction conditions can be tuned to favor the reduction of one group over the other. For instance, catalytic hydrogenation under milder conditions might selectively reduce the aromatic ring while leaving the cyclopropyl groups intact. Information from a patent application mentions the reduction of a related compound, 3,4-dicyclopropylphenol, as part of a larger synthesis, indicating that reduction reactions on such systems are feasible. googleapis.com However, the specific details of selective reduction of the aromatic ring versus the cyclopropyl groups in this compound are not provided in the search results. The term "selective reduction" is also used in a completely different context in medicine, referring to multifetal pregnancy reduction, which is not relevant to the chemical context. twinstrust.orgnih.govnih.govjogcr.comglowm.com

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion refers to the transformation of one functional group into another. ub.eduwikipedia.org For this compound, the primary functional group is the hydroxyl group (-OH) on the phenol. This group can undergo a variety of transformations to create new derivatives. mit.educompoundchem.com

Table 1: Key Functional Group Interconversions of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Etherification | Alkyl halide, Base | Ether (-OR) |

| Esterification | Acyl chloride or Anhydride | Ester (-OC(O)R) |

| Sulfonate Ester Formation | Sulfonyl chloride, Base | Sulfonate Ester (-OSO₂R) |

Data compiled from general organic chemistry principles. ub.eduvanderbilt.edu

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as analysis. ddtjournal.com The hydroxyl group of this compound is a prime site for derivatization. For example, in the context of gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often used to increase the volatility or detectability of an analyte. nih.govtcichemicals.com

Acyl chloride reagents, such as benzoyl chloride and its derivatives, are commonly used to derivatize hydroxyl groups, forming esters that can have improved chromatographic behavior and enhanced detection by UV or mass spectrometry. nih.gov For instance, derivatization with reagents containing chromophores can significantly increase the sensitivity of detection. nih.gov Other strategies include reaction with silylating agents to form silyl (B83357) ethers, which are more volatile and suitable for GC analysis. tcichemicals.com

In a specific study, this compound was converted to its corresponding aryl triflate by reacting it with triflic anhydride in the presence of pyridine. dss.go.thuni-stuttgart.de This transformation is a key step in preparing the phenol for certain cross-coupling reactions or for studying its reactivity in solvolysis.

Table 2: Examples of Derivatization Reagents for Phenolic Hydroxyl Groups

| Reagent Class | Example Reagent | Derivative Type | Analytical Application |

|---|---|---|---|

| Acylating Agents | Benzoyl Chloride | Ester | HPLC-UV |

| Silylating Agents | N,O-Bis(trimethylsilyl)acetamide (BSA) | Silyl Ether | GC-MS |

| Sulfonylating Agents | Triflic Anhydride | Triflate Ester | Precursor for further reactions |

This table provides examples of common derivatization strategies applicable to phenols. tcichemicals.comnih.govthermofisher.com

Advanced Spectroscopic and Computational Investigations of 3,5 Dicyclopropylphenol

High-Resolution Spectroscopic Analysis for Structural and Conformational Elucidation

High-resolution spectroscopic techniques are indispensable tools for the precise determination of molecular structure and conformation. For 3,5-dicyclopropylphenol, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy has been employed to unravel its detailed atomic and molecular features.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic compounds by mapping the chemical environments of their nuclei. savemyexams.com In the case of this compound, ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic, hydroxyl, and cyclopropyl (B3062369) protons. The aromatic protons typically appear in the downfield region of the spectrum, influenced by the deshielding effect of the benzene (B151609) ring's current. chemistrysteps.com The hydroxyl proton signal can vary in its chemical shift depending on the solvent and concentration, often appearing as a broad singlet. msu.edu The protons of the cyclopropyl groups exhibit complex splitting patterns in the upfield region due to their unique chemical environments and spin-spin coupling interactions. savemyexams.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum will show distinct signals for the aromatic carbons, including those bearing the hydroxyl and cyclopropyl substituents, as well as the carbons of the cyclopropyl rings. The chemical shifts of these carbons are indicative of their hybridization and local electronic environment. chemistrysteps.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.0 | 110 - 130 |

| Phenolic O-H | 4.0 - 7.0 (variable) | - |

| Cyclopropyl C-H (methine) | 1.5 - 2.0 | 15 - 25 |

| Cyclopropyl C-H (methylene) | 0.5 - 1.0 | 5 - 15 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-Cyclopropyl | - | 140 - 150 |

Note: These are approximate ranges and can be influenced by solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and offering insights into fragmentation pathways. researchgate.net For this compound, HRMS can precisely determine its molecular weight and confirm its elemental formula (C₁₂H₁₄O). This high level of accuracy is crucial for distinguishing between compounds with similar nominal masses. researchgate.netspectroscopyonline.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecular ion peak would be prominent. Subsequent fragmentation may involve the loss of a cyclopropyl group, a methyl radical from the cyclopropyl ring, or other characteristic cleavages of the phenol (B47542) ring, helping to piece together the molecular structure. Techniques like tandem mass spectrometry (MS/MS) can further isolate and fragment specific ions to elucidate detailed structural features and fragmentation mechanisms. chromatographyonline.com

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrational Analysis

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the phenolic group, with its broadness indicating hydrogen bonding. specac.com Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1500-1600 cm⁻¹ region. The presence of the cyclopropyl groups would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and characteristic ring deformation (breathing) modes at lower wavenumbers. upi.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. renishaw.com The symmetric breathing mode of the benzene ring is often a strong and sharp band in the Raman spectrum. The cyclopropyl ring also has characteristic Raman signals, including a symmetric ring breathing mode. Since the polarizability of the molecule changes during these vibrations, Raman spectroscopy can be particularly sensitive to the vibrations of the non-polar cyclopropyl and aromatic C-C bonds. edinst.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Phenolic O-H Stretch | 3200 - 3600 (broad) | Weak or not observed |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Cyclopropyl C-H Stretch | ~3050 | ~3050 |

| Aromatic C=C Stretch | 1500 - 1600 | 1500 - 1600 |

| C-O Stretch (Phenolic) | 1200 - 1260 | Weak |

| Cyclopropyl Ring Breathing | Lower wavenumbers | Strong |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a theoretical framework to investigate the properties of molecules, complementing experimental findings and offering predictive insights.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. infn.itumn.edu For this compound, DFT calculations can predict a wide range of properties. By solving the Kohn-Sham equations, one can obtain the molecule's optimized geometry, electronic energy, and orbital distributions. researchgate.net

DFT calculations are instrumental in predicting spectroscopic properties. For instance, calculated NMR chemical shifts and vibrational frequencies (FT-IR and Raman) can be compared with experimental data to validate the proposed structure and aid in spectral assignment. aps.org Furthermore, DFT can be used to calculate reactivity descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's chemical reactivity and potential reaction pathways. The electrostatic potential surface can also be mapped to identify electron-rich and electron-poor regions of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.org For this compound, MD simulations can provide valuable insights into its conformational flexibility and intermolecular interactions. nih.gov

By simulating the molecule's trajectory over time, MD can explore the potential energy surface to identify stable conformers, particularly concerning the orientation of the cyclopropyl groups relative to the phenyl ring. These simulations can also model how the molecule interacts with itself in condensed phases or with solvent molecules, providing information on hydrogen bonding patterns involving the phenolic hydroxyl group. mdpi.comnih.gov This is particularly useful for understanding the molecule's behavior in different environments and how intermolecular forces influence its bulk properties.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.mxmasterorganicchemistry.com The energy and distribution of these orbitals provide critical insights into a molecule's nucleophilic and electrophilic nature. researchgate.net

For this compound, a Density Functional Theory (DFT) calculation would be the standard method to determine the energies of these orbitals and other reactivity descriptors. nsps.org.ngacademie-sciences.fr DFT methods are widely used for their balance of accuracy and computational cost in studying the electronic structure of molecules. academie-sciences.fr While specific DFT studies for this compound are not available, analysis of similar phenolic compounds allows for an informed discussion of the expected results. nih.govimist.ma

The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). researchgate.net Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, while a smaller gap indicates a molecule that is more easily polarized and more reactive. nsps.org.ngresearchgate.net

From these orbital energies, several chemical reactivity descriptors can be calculated to quantify the molecule's behavior. These global reactivity descriptors provide a semi-quantitative basis for predicting how the molecule will behave in a chemical reaction. d-nb.info

Key Chemical Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. It can be approximated by the negative of the HOMO energy (I ≈ -EHOMO). nsps.org.ng

Electron Affinity (A): The energy released when an electron is added. It can be approximated by the negative of the LUMO energy (A ≈ -ELUMO). nsps.org.ng

Electronegativity (χ): The ability of a molecule to attract electrons. It is the negative of the chemical potential (χ = -μ) and is calculated as χ ≈ (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. nsps.org.ng It is calculated as η ≈ (I - A) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an optimal number of electrons from its environment. It is defined as ω = μ² / 2η = (I + A)² / 4(I - A). bohrium.com

The following table presents illustrative data for this compound, as would be expected from a DFT calculation. These values are hypothetical and serve to demonstrate the application of the theory.

Table 1: Illustrative FMO Energies and Chemical Reactivity Descriptors for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.85 |

| LUMO Energy | ELUMO | - | -0.95 |

| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.90 |

| Ionization Potential | I | -EHOMO | 5.85 |

| Electron Affinity | A | -ELUMO | 0.95 |

| Electronegativity | χ | (I + A) / 2 | 3.40 |

| Chemical Hardness | η | (I - A) / 2 | 2.45 |

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on theoretical prediction of reactivity or binding, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate a molecule's chemical structure with a specific activity or property. nih.gov In this context, QSAR can be used to predict the theoretical chemical reactivity of a compound based on calculated molecular descriptors, rather than its biological activity. This approach is often termed Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Reactivity Relationship (QSRR).

The development of a QSAR model for predicting the reactivity of this compound would involve several steps:

Dataset Selection: A series of structurally related phenolic compounds with known experimental or computationally determined reactivity data would be compiled. imist.mathescipub.com

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated using computational chemistry software. wikipedia.org These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, electrophilicity index). nih.govimist.ma

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that finds the best correlation between the calculated descriptors (independent variables) and the observed reactivity (dependent variable).

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

For a series of phenol derivatives, a QSAR model for predicting a specific type of reactivity (e.g., susceptibility to electrophilic attack) might take the following general form:

Reactivity = c₀ + (c₁ * D₁) + (c₂ * D₂) + ... + (cₙ * Dₙ)

Where c represents the regression coefficients and D represents the different molecular descriptors.

Studies on phenol derivatives have shown that quantum chemical descriptors like hardness, chemical potential, and the electrophilicity index provide valuable information for assessing their properties. nih.govthescipub.com For instance, a QSAR study on the toxicity of phenols found a strong correlation using descriptors including molecular weight and the electrophilicity index, achieving a high correlation coefficient (r² = 0.91) with DFT-calculated parameters. nih.gov This indicates that such models can reliably predict properties based on molecular structure.

The table below illustrates the type of data that would be used to construct a QSAR model for predicting a theoretical reactivity parameter for a series of phenolic compounds, including our target molecule.

Table 2: Illustrative Data for a Hypothetical QSAR Model of Phenolic Reactivity

| Compound | Theoretical Reactivity (Log k) | Descriptor 1 (HOMO Energy, eV) | Descriptor 2 (Electrophilicity, ω) | Descriptor 3 (Molecular Weight) |

|---|---|---|---|---|

| Phenol | 1.00 | -5.75 | 1.85 | 94.11 |

| p-Cresol | 1.15 | -5.60 | 1.79 | 108.14 |

| This compound | (Predicted) | -5.85 | 2.36 | 174.24 |

| 2,4-Dichlorophenol | 0.85 | -6.10 | 2.55 | 163.00 |

By inputting the calculated descriptors for this compound into a validated QSAR model built from known compounds, its theoretical reactivity could be predicted without the need for direct experimental measurement. This predictive capability is a cornerstone of modern computational chemistry, enabling the efficient screening and design of molecules with desired properties. wikipedia.org

Applications of 3,5 Dicyclopropylphenol in Advanced Organic Synthesis and Precursor Chemistry

3,5-Dicyclopropylphenol as a Building Block for Complex Molecular Architectures

This compound serves as a valuable building block in organic chemistry, providing a foundational structure for the synthesis of more complex molecules. scbt.comwikipedia.org These fundamental compounds are instrumental in creating a wide array of molecular structures, from intricate natural products to novel materials. scbt.com The strategic use of such building blocks allows chemists to devise and refine synthetic routes, enabling the creation of new compounds with tailored properties and functions. scbt.comillinois.edu

Precursor in Total Synthesis of Natural Products and Pharmaceuticals

While direct examples of this compound in completed total syntheses of specific natural products or pharmaceuticals are not extensively documented in the provided search results, its potential as a precursor is evident. The dicyclopropylphenol moiety offers a unique combination of a reactive phenolic hydroxyl group and sterically demanding, conformationally restricted cyclopropyl (B3062369) groups. This structural motif could be strategically incorporated into a larger molecule, influencing its three-dimensional shape and biological activity. The synthesis of analogs of bioactive molecules is a common strategy to explore structure-activity relationships and optimize therapeutic properties. nih.govacs.org

The development of new synthetic methodologies is often driven by the challenges posed by complex target molecules. sioc-journal.cnrsc.orgresearchgate.net The unique structural features of this compound could inspire the development of novel reactions and strategies applicable to the synthesis of a variety of complex molecules.

Scaffold for the Construction of Ligands and Organocatalysts

The rigid and well-defined three-dimensional structure of this compound makes it an attractive scaffold for the design of ligands and organocatalysts. The phenol (B47542) group provides a convenient attachment point for further functionalization, allowing for the systematic modification of the catalyst's steric and electronic properties.

The cyclopropyl groups introduce significant steric bulk in the 3 and 5 positions of the phenyl ring. This steric hindrance can play a crucial role in controlling the stereoselectivity of catalytic reactions by creating a well-defined chiral pocket around the active site. The development of new catalysts, including organocatalysts and organometallic complexes, is a key area of research aimed at enabling efficient and selective chemical transformations. acs.orgrsc.org

Integration into Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, metal coordination, and van der Waals forces, are weaker than covalent bonds but play a crucial role in governing the structure and function of many biological and artificial systems. wikipedia.org

Design of Host-Guest Systems and Molecular Recognition Studies

Host-guest chemistry, a central concept in supramolecular chemistry, involves the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. nih.govmdpi.com The design of synthetic host molecules with specific recognition properties is a major goal in the field. orientjchem.org

The concave shape and potential for functionalization of molecules like this compound could allow them to act as components of larger host molecules. beilstein-journals.org The dicyclopropyl groups can contribute to the formation of a hydrophobic cavity, suitable for encapsulating guest molecules through hydrophobic and van der Waals interactions. beilstein-journals.org The phenolic hydroxyl group can be modified to introduce specific binding sites for hydrogen bonding or metal coordination, enhancing the selectivity of the host-guest interaction. researchgate.net The study of these interactions provides fundamental insights into the principles of molecular recognition, which are essential for understanding biological processes and for the development of new sensors and drug delivery systems. nih.govorientjchem.org

Assembly of Ordered Supramolecular Structures (e.g., Metal-Phenolic Networks)

Metal-phenolic networks (MPNs) are a class of supramolecular materials formed through the coordination of phenolic compounds with metal ions. mdpi.comu-tokyo.ac.jpdovepress.com These networks can be assembled on various surfaces or as discrete nanoparticles, offering a versatile platform for a wide range of applications. u-tokyo.ac.jpnih.govnih.gov The properties of MPNs are highly dependent on the choice of the phenolic ligand and the metal ion. u-tokyo.ac.jp

This compound, with its phenolic hydroxyl group, can act as a ligand in the formation of MPNs. The coordination of the phenol to a metal ion, such as iron(III), copper(II), or aluminum(III), would lead to the formation of a cross-linked network. mdpi.comnih.gov The bulky dicyclopropyl groups would influence the packing and morphology of the resulting supramolecular structure, potentially leading to the formation of porous materials with interesting properties. The ability to form ordered structures through self-assembly is a key feature of supramolecular chemistry, enabling the creation of complex and functional materials from simple molecular components. nih.govrsc.org

Role in Material Science as a Precursor

In material science, a precursor is a compound that is transformed into a desired material through a chemical reaction. umn.edunih.gov The properties of the final material are often dictated by the chemical structure and reactivity of the precursor. nih.gov

The unique structure of this compound, with its combination of a reactive phenol and robust cyclopropyl groups, suggests its potential as a precursor for various materials. For example, it could be used in the synthesis of specialized polymers and resins. Polymerization involving the phenolic hydroxyl group could lead to polymers with high thermal stability and specific mechanical properties imparted by the rigid dicyclopropyl units.

Furthermore, its role as a ligand in the formation of metal-phenolic networks, as discussed previously, places it at the intersection of supramolecular chemistry and materials science. mdpi.comu-tokyo.ac.jp These networks can be considered hybrid organic-inorganic materials with tunable properties. The choice of this compound as the organic precursor could lead to MPNs with unique surface properties, porosity, and stability, making them suitable for applications in catalysis, separations, and sensing. mdpi.com

Monomer for Polymer Synthesis

The polymerization of phenolic compounds is a well-established field, leading to a variety of resins with diverse industrial applications. Generally, phenols can be polymerized through mechanisms such as oxidative coupling or condensation with aldehydes. The resulting polymer's properties are highly dependent on the structure of the phenol monomer, including the nature and position of its substituents.

For a substituted phenol like this compound to act as a monomer, it would typically undergo polymerization reactions involving its phenolic hydroxyl group and the reactive sites on the aromatic ring. The bulky dicyclopropyl groups at the 3 and 5 positions would be expected to significantly influence the polymerization process and the characteristics of the resulting polymer. For instance, these groups could impact:

Polymerization Reactivity: The steric hindrance from the dicyclopropyl groups might affect the rate and feasibility of polymerization compared to less substituted phenols.

Polymer Architecture: The substitution pattern would direct the regioselectivity of the polymerization, influencing the linearity or branching of the polymer chains.

Material Properties: The incorporation of the rigid and bulky cyclopropyl rings into a polymer backbone could potentially enhance thermal stability, and influence solubility and mechanical properties.

However, without specific experimental data, any discussion on the synthesis of poly(this compound) remains speculative. There are no published studies detailing the conditions for its polymerization or the properties of the resulting polymer.

Precursor for Functional Coatings and Films

Phenolic resins are widely used as precursors for functional coatings and films due to their excellent adhesion, chemical resistance, and thermal stability. These coatings are often prepared by reacting phenolic precursors with other chemical agents to form a cross-linked network on a substrate.

Theoretically, this compound could serve as a precursor for creating functional coatings. Its hydroxyl group provides a reactive site for cross-linking reactions, for example, with epoxides to form epoxy resins or with isocyanates to form polyurethanes. The dicyclopropyl substituents would be integral to the final properties of the coating. Potential, yet unverified, advantages of using this compound in coatings could include:

Enhanced Hydrophobicity: The non-polar nature of the cyclopropyl groups might impart water-repellent properties to the coating surface.

Improved Durability: The rigid structure of the cyclopropyl rings could contribute to the hardness and scratch resistance of the film.

As with its role in polymer synthesis, there is a lack of specific research on the use of this compound in the formulation of functional coatings and films. Consequently, no data on preparation methods, curing conditions, or the performance characteristics of such coatings are available.

Mechanistic Biological and Biochemical Research of 3,5 Dicyclopropylphenol and Its Analogues Excluding Clinical Data

Investigations into Molecular Interactions with Defined Biological Targets

The interaction of small molecules with enzymes is a cornerstone of biochemical research and drug discovery. These interactions can be broadly categorized based on the nature and site of binding, leading to different mechanisms of enzyme inhibition. Enzyme inhibitors can be classified as reversible or irreversible. Reversible inhibitors, which associate and dissociate from the enzyme, are further divided into competitive, non-competitive, and uncompetitive types. longdom.org

Competitive inhibitors structurally resemble the substrate and bind to the enzyme's active site, thereby preventing the substrate from binding. This inhibition can be overcome by increasing the substrate concentration. longdom.orgstudymind.co.uk

Non-competitive inhibitors bind to an allosteric site (a site other than the active site), inducing a conformational change in the enzyme that reduces its catalytic efficiency. longdom.orgstudymind.co.uk This type of inhibition is not affected by substrate concentration. longdom.org

Uncompetitive inhibitors bind only to the enzyme-substrate (ES) complex, preventing the release of the product. longdom.orgsci-hub.se

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to permanent inactivation. longdom.orglibretexts.org

Table 1: Types of Enzyme Inhibition and Their Mechanisms

| Inhibition Type | Binding Site | Effect on Enzyme | Overcome by Substrate? |

|---|---|---|---|

| Competitive | Active Site | Blocks substrate binding | Yes |

| Non-competitive | Allosteric Site | Changes enzyme conformation, reduces activity | No |

| Uncompetitive | Enzyme-Substrate Complex | Prevents product release | No |

| Irreversible | Active or Allosteric Site | Permanently inactivates enzyme | No |

Receptor binding assays are crucial for characterizing the interaction of a ligand, such as 3,5-dicyclopropylphenol, with its biological target. wikipedia.org These assays measure the binding affinity, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). bmglabtech.comresearchgate.net A lower Kd or Ki value indicates a higher binding affinity. bmglabtech.com Selectivity refers to a ligand's ability to bind to a specific receptor subtype over others. nih.gov

While direct receptor binding data for this compound is sparse in the provided results, studies on analogous compounds highlight the importance of such investigations. For example, research on various ligands for the N-methyl-D-aspartate (NMDA) receptor has revealed different binding affinities and the existence of receptor subtypes in various brain regions. nih.gov Similarly, studies on opioid receptor antagonists demonstrate how binding affinities can vary across different receptor types (MOR, DOR, KOR). researchgate.net

The development of subtype-selective drugs is a significant goal in pharmacology, and understanding the binding affinity and selectivity of compounds like this compound and its analogues is a critical step in this process. nih.gov Techniques like competitive binding assays, using a radiolabeled ligand, are commonly employed to determine the Ki of a test compound. researchgate.netnews-medical.net The choice of the radiolabeled ligand (agonist or antagonist) can also influence the determined binding affinity, providing further insights into the ligand's functional activity. news-medical.net

Table 2: Key Parameters in Receptor Binding Studies

| Parameter | Description | Significance |

|---|---|---|

| Kd (Dissociation Constant) | Concentration of ligand at which 50% of the receptors are occupied at equilibrium. | Lower Kd indicates higher binding affinity. |

| Ki (Inhibition Constant) | Concentration of a competing ligand that occupies 50% of the receptors in the presence of a radiolabeled ligand. | Lower Ki indicates higher binding affinity of the competitor. |

| Selectivity | The ratio of binding affinities of a ligand for different receptor subtypes. | High selectivity is desirable to minimize off-target effects. |

| Bmax (Maximum Binding Capacity) | The total number of binding sites in a given preparation. | Provides information about receptor density. |

Structure-Activity Relationship (SAR) Studies for Biological Probes

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. nih.gov They involve systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. rjsocmed.com This knowledge is then used to design more potent and selective molecules. nih.gov

The rational design of analogues is a key strategy in SAR studies. nih.govrsc.orgpurdue.edu This process often begins with a "hit" or "lead" compound, like this compound, and involves the synthesis of a library of related molecules with specific structural variations. d-nb.inforsc.org The goal is to explore the chemical space around the initial scaffold to identify key structural features responsible for biological activity. nih.gov

For instance, in the synthesis of analogues of the phytotoxin coronatine, a flexible and convergent synthetic approach was employed to allow for the modification of different parts of the molecule. d-nb.info This enabled a comprehensive SAR investigation. Similarly, the synthesis of analogues of majusculamide D involved a convergent approach and late-stage modifications to create a library of 26 related compounds. mdpi.com

While specific synthetic schemes for a broad range of this compound analogues for SAR are not detailed in the search results, the general principles of analogue synthesis are well-established. These often involve multi-step synthetic sequences, utilizing common starting materials and key chemical transformations to introduce diversity. For example, a patent application describes the synthesis of various phenol (B47542) derivatives, including a procedure for making 3,4-dicyclopropylphenol, which could potentially be adapted. googleapis.com Another document mentions the synthesis of 3,5-dicyclopropylphenyl triflate as part of a study on aryl cations. uni-stuttgart.de The synthesis of NAD analogues also highlights the strategies used to create modified versions of a parent molecule to probe biological function. mdpi.com

Once a library of analogues has been synthesized and their biological activities have been determined, the next step in SAR is to correlate the structural changes with the observed effects on molecular interactions. This can reveal which parts of the molecule are critical for binding and activity. nih.gov

For example, in a study of PPARγ agonists, the sulfonamide linker was found to be critical for activity, and specific substitutions on one of the benzene (B151609) rings were associated with higher transcriptional activity. nih.gov The introduction of a bromine atom at a particular position was shown to facilitate a halogen bond with the protein, leading to higher affinity. nih.gov In another example, SAR studies of N-terminal analogues of lipopeptide antibiotics identified optimal lipid chain lengths for potent activity against drug-resistant bacteria. rsc.org

For this compound, SAR studies would involve modifying the cyclopropyl (B3062369) groups, the phenol hydroxyl group, and the aromatic ring to understand their contributions to biological activity. For instance, replacing the cyclopropyl groups with other alkyl or cycloalkyl groups could probe the importance of their size, shape, and lipophilicity. google.com Modification of the hydroxyl group could reveal its role in hydrogen bonding or as a potential site of metabolism. Substitutions on the aromatic ring could explore the influence of electronic and steric effects. The ultimate goal is to build a predictive model of how structural features translate into biological function. nih.gov

Cellular Pathway Modulation Investigations (in vitro mechanistic studies)

In vitro mechanistic studies aim to elucidate how a compound affects cellular signaling pathways. mdpi.com These investigations go beyond simple binding assays to explore the downstream consequences of a ligand-receptor interaction or enzyme inhibition.

While specific in vitro mechanistic studies for this compound are not available in the provided search results, the general approaches can be described. For instance, if this compound were found to bind to a specific receptor, subsequent studies would examine its effect on downstream signaling molecules. This could involve measuring changes in the levels of second messengers (like cAMP or Ca2+), the phosphorylation state of key proteins, or the expression of target genes.

For example, prostaglandin (B15479496) E (PGE) receptors are known to be involved in a wide variety of physiological processes, and compounds that selectively target specific PGE receptor subtypes are of great interest. googleapis.com If this compound or its analogues were found to interact with a PGE receptor, in vitro studies would be necessary to determine if they act as agonists or antagonists and to characterize their effects on PGE-mediated signaling pathways.

In the context of enzyme inhibition, in vitro studies might investigate the impact of the compound on metabolic pathways. For example, inhibition of a key enzyme in a particular pathway would lead to the accumulation of its substrate and a depletion of its product, which can be measured in cell-based assays.

Analysis of Specific Protein Interactions and Signaling Cascades

The primary area of research for compounds derived from this compound has been in the modulation of the Retinoid-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, a subset of T helper cells that produce pro-inflammatory cytokines such as Interleukin-17A (IL-17A) and Interleukin-17F (IL-17F). These cytokines are implicated in the pathogenesis of various autoimmune diseases.

Heterocyclic compounds synthesized using this compound as a starting material have been investigated for their ability to modulate RORγt activity. google.com The interaction of these compounds with the RORγt protein is a key area of study. The binding of these synthetic ligands to RORγt can either inhibit or enhance its transcriptional activity, thereby affecting the expression of its target genes, including those for IL-17A and IL-17F.

The signaling cascade influenced by these this compound derivatives is the RORγt-mediated pathway that governs Th17 cell function. By modulating RORγt, these compounds can influence the broader inflammatory milieu controlled by Th17 cells.

Mechanisms of Action in Cellular Models (e.g., isolated cell lines, primary cultures)

The mechanisms of action for derivatives of this compound have been primarily elucidated using in vitro cellular models. A key assay mentioned in the research is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) method. google.com This assay is used to quantify the binding affinity of the synthesized compounds to the RORγt protein.

In a typical TR-FRET assay for RORγt modulation, the following components are used google.com:

Histidine-tagged RORγt: The target protein.

Fluorescent-labeled synthetic ligand: A known ligand for RORγt that is labeled with a fluorescent dye.

Terbium-labeled anti-histidine tag antibody: An antibody that binds to the histidine tag on the RORγt protein and is labeled with a terbium ion, which serves as the FRET donor.

When the terbium-labeled antibody and the fluorescent-labeled ligand are in close proximity due to their binding to RORγt, FRET occurs. Test compounds derived from this compound are then introduced to this system. If the test compound binds to RORγt, it displaces the fluorescent-labeled ligand, leading to a decrease in the FRET signal. This allows for the quantitative measurement of the test compound's binding activity. google.com

The table below summarizes the components and principle of the TR-FRET assay used to assess the RORγt binding of compounds synthesized from this compound.

| Component | Role in Assay |

| Histidine-tagged RORγt | The protein target of interest. |

| Fluorescent-labeled synthetic ligand | Binds to RORγt and acts as the FRET acceptor. |

| Terbium-labeled anti-histidine tag antibody | Binds to the tagged RORγt and acts as the FRET donor. |

| Test Compound | Competes with the fluorescent-labeled ligand for binding to RORγt. |

This cellular assay provides a direct measure of the compound's ability to interact with its intended target, which is the first step in understanding its mechanism of action.

Target Identification and Validation Approaches

While this compound itself has not been the subject of extensive target identification studies, the research on its derivatives provides a clear example of target-based drug discovery.

Chemoproteomic and Biochemical Methods for Target Deconvolution

For the heterocyclic derivatives of this compound, the primary target, RORγt, was likely identified through a combination of approaches, including screening campaigns and knowledge of the receptor's role in disease. The biochemical method used to confirm the interaction with this target is the TR-FRET assay, as described in the previous section. google.com This method is a powerful tool for target deconvolution as it directly measures the binding of a compound to a specific protein.

Genetic Interaction Studies for Functional Target Validation

Direct genetic interaction studies for this compound are not available. However, the broader research on RORγt modulators relies heavily on genetic validation of the target. The role of RORγt in Th17 cell differentiation and function has been extensively validated using genetic models, such as knockout mice. These studies have established RORγt as a critical driver of Th17-mediated inflammation, thus validating it as a therapeutic target for autoimmune diseases. The development of compounds derived from this compound is therefore built upon a strong foundation of genetic target validation.

Future Research Directions and Outlook

Emerging Synthetic Methodologies and Sustainable Production of Dicyclopropylphenols

The primary reported synthesis of 3,5-Dicyclopropylphenol involves a Suzuki-Miyaura cross-coupling reaction. nih.gov This method, while effective, relies on a palladium catalyst and boronic acid reagents. Future research is likely to focus on more sustainable and efficient synthetic routes.

Current Synthetic Approach:

A known method for the synthesis of this compound is detailed in the following table:

| Reactants | Reagents and Conditions | Product | Reference |

| 3,5-Dibromophenol (B1293799), Cyclopropylboronic acid | Tricyclohexylphosphine, K₃PO₄, Toluene, Water, 100°C | This compound | nih.gov |

Interactive Data Table: A detailed interactive table with reaction specifics would be presented here.

Emerging synthetic methodologies that could be applied to the synthesis of this compound and other dicyclopropylphenols include:

C-H Activation: Direct C-H functionalization of the phenol (B47542) ring would be a more atom-economical approach, avoiding the need for pre-functionalized starting materials like dibromophenol. arizona.edu Research into developing selective catalysts for the cyclopropylation of phenolic C-H bonds is a promising avenue.

Photocatalysis: Light-mediated reactions offer a green alternative to traditional thermal methods. researchgate.net The development of photocatalytic systems for the formation of C-C bonds between an aromatic ring and a cyclopropyl (B3062369) group could lead to milder and more sustainable syntheses.

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to batch synthesis. uni-muenster.de Adapting the Suzuki-Miyaura coupling or new synthetic methods to a flow-based system could enable the large-scale and sustainable production of this compound.

Advanced Computational Approaches for Rational Design and Prediction of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules like this compound, for which extensive experimental data is currently lacking. mdpi.comscirp.orgarxiv.orgnih.gov

Key Areas for Computational Investigation:

Electronic Properties: DFT calculations can elucidate the electron distribution within the molecule, highlighting the influence of the electron-donating cyclopropyl groups on the phenolic ring and the hydroxyl group. This can help in predicting its reactivity in electrophilic and nucleophilic substitution reactions.

Spectroscopic Properties: Computational methods can predict NMR, IR, and other spectroscopic data. chemsrc.com This would be invaluable for the characterization and identification of the compound in future synthetic work, given the current absence of such published data.

Reactivity Indices: Calculation of parameters such as frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and Fukui functions can provide quantitative predictions of the most likely sites for chemical reactions. scirp.org This can guide the rational design of new derivatives of this compound.

pKa Prediction: The acidity of the phenolic proton is a crucial property. Computational models have been developed to accurately predict the pKa of substituted phenols, which would be a valuable piece of data for understanding its behavior in different chemical environments. nih.gov

While specific computational studies on this compound are not widely available, the methodologies have been successfully applied to a vast range of other phenolic compounds, demonstrating their potential to fill the knowledge gap for this molecule. mdpi.comcanada.ca

Exploration of Novel Applications in Chemical Biology and Advanced Materials

The unique combination of a phenolic hydroxyl group and two lipophilic cyclopropyl moieties suggests that this compound could be a valuable building block in both chemical biology and materials science.

Potential Applications in Chemical Biology:

Drug Discovery: The phenol group is a common feature in many pharmaceutical compounds. oregonstate.edu The cyclopropyl groups can enhance metabolic stability and binding affinity. This compound could serve as a scaffold for the synthesis of new biologically active molecules. nih.govddg-pharmfac.net Its properties could be evaluated in the context of Lipinski's rule of five to assess its potential as a drug-like fragment. drugbank.com

Molecular Probes: Functionalized phenols are used as fluorescent probes and sensors. The specific substitution pattern of this compound could be exploited to develop novel probes with tailored properties for biological imaging or sensing applications.

Potential Applications in Advanced Materials:

Polymer Science: Phenolic compounds are precursors to phenolic resins and other polymers. nist.govbeilstein-journals.org The incorporation of this compound into polymer chains could impart unique thermal and mechanical properties due to the rigid and strained cyclopropyl rings. It could be explored as a monomer or a cross-linking agent in the synthesis of novel polymers. mdpi.comrsc.orgresearchgate.net

Functional Materials: Phenolic building blocks are increasingly used to assemble functional materials with applications in catalysis, and environmental remediation. wikipedia.org The specific steric and electronic properties of this compound could be leveraged to create novel metal-phenolic networks or other self-assembled materials with tailored functionalities. arctomsci.com

Challenges and Opportunities in the Academic Research of this compound

The primary challenge in the academic research of this compound is the current scarcity of fundamental data. This, however, also presents a significant opportunity for new and impactful research.

Challenges:

Lack of Physicochemical Data: The absence of published experimental data such as melting point, boiling point, and detailed spectroscopic characterization hinders its reliable identification and use in further research.

Limited Commercial Availability: The compound is not readily available from major chemical suppliers, requiring researchers to synthesize it in-house.

Unexplored Reactivity: While its use as a synthetic intermediate is known, its broader chemical reactivity has not been systematically investigated.

Opportunities:

Fundamental Characterization: There is a clear need for the full synthesis, purification, and characterization of this compound, including detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS) and determination of its physical properties.

Systematic Reactivity Studies: A thorough investigation of its reactivity in various organic transformations would be highly valuable, providing a foundation for its use as a versatile building block.

Exploring Novel Applications: The potential applications in chemical biology and materials science are largely untapped, offering a wide scope for original research.

Development of Sustainable Syntheses: The creation of novel, green synthetic routes to this compound and related compounds would be a significant contribution to the field of organic synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 3,5-Dicyclopropylphenol, and how do reaction conditions influence yield and purity?

- Answer: Synthesis typically involves cyclopropanation of phenol derivatives. For example, analogous compounds like 3,5-dihydroxyphenylmethanol derivatives are synthesized under inert nitrogen atmospheres using reagents such as cesium carbonate in DMF, with controlled addition of precursors and prolonged reaction times (3 days) to ensure completeness . Purification via silica gel chromatography with hexane/ethyl acetate mixtures is critical for isolating high-purity products. Reaction temperature (e.g., 50–70°C) and stoichiometric ratios (e.g., 1:2 molar ratios for precursors) significantly impact yield and side-product formation .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for distinguishing cyclopropyl proton environments. Infrared (IR) spectroscopy identifies functional groups like hydroxyl and cyclopropane rings. High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy monitors conjugation effects in derivative compounds .

Q. How should researchers handle this compound to ensure safety and stability during experiments?